4-ethyl-N-isobutylbenzenesulfonamide
Description
4-Ethyl-N-isobutylbenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with an ethyl group at the para-position (4-position) and an isobutyl group attached to the sulfonamide nitrogen. Sulfonamides are widely studied for their diverse applications, including antimicrobial activity, enzyme inhibition, and use as intermediates in pharmaceutical synthesis . The ethyl group may enhance lipophilicity, while the branched isobutyl substituent could influence steric interactions in biological systems .
Properties
Molecular Formula |
C12H19NO2S |
|---|---|
Molecular Weight |
241.35 g/mol |
IUPAC Name |
4-ethyl-N-(2-methylpropyl)benzenesulfonamide |
InChI |
InChI=1S/C12H19NO2S/c1-4-11-5-7-12(8-6-11)16(14,15)13-9-10(2)3/h5-8,10,13H,4,9H2,1-3H3 |
InChI Key |
BXWYBSZNSQLBHN-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NCC(C)C |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NCC(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The following table compares 4-ethyl-N-isobutylbenzenesulfonamide with structurally related sulfonamides from the provided evidence:
Key Observations:
- Substituent Effects: The ethyl group in the target compound likely increases hydrophobicity compared to amino-substituted analogs (e.g., 4-amino derivatives in ), which may improve membrane permeability but reduce solubility.
Physicochemical Properties
While explicit data for this compound is unavailable, comparisons can be drawn from analogous compounds:
- Lipophilicity (logP): Ethyl and isobutyl substituents are expected to elevate logP compared to polar groups (e.g., amino in ), aligning with trends in sulfonamide drug design where lipophilicity modulates bioavailability .
- Thermal Stability : Branched alkyl groups (e.g., isobutyl) may enhance thermal stability relative to smaller substituents, as seen in related sulfonamides .
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